molecular formula C13H21BrClNO2 B4396435 N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride

Cat. No.: B4396435
M. Wt: 338.67 g/mol
InChI Key: LGEHXZNHEYCBPO-UHFFFAOYSA-N
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Description

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, ethoxy group, and methoxy group attached to a phenyl ring, along with a propan-1-amine moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride typically involves multiple steps:

    Bromination: The starting material, 4-methoxyphenol, undergoes bromination to introduce the bromine atom at the 3-position.

    Ethoxylation: The brominated intermediate is then subjected to ethoxylation to introduce the ethoxy group at the 5-position.

    Amination: The resulting compound is then reacted with propan-1-amine to form the desired amine derivative.

    Hydrochloride Formation: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Compounds with different substituents replacing the bromine atom.

Scientific Research Applications

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-bromo-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the ethoxy group.

    N-[(3-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the bromine atom.

    N-[(3-bromo-5-ethoxyphenyl)methyl]propan-1-amine;hydrochloride: Lacks the methoxy group.

Uniqueness

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride is unique due to the presence of all three functional groups (bromine, ethoxy, and methoxy) on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.ClH/c1-4-6-15-9-10-7-11(14)13(16-3)12(8-10)17-5-2;/h7-8,15H,4-6,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEHXZNHEYCBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C(=C1)Br)OC)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride
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N-[(3-bromo-5-ethoxy-4-methoxyphenyl)methyl]propan-1-amine;hydrochloride

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